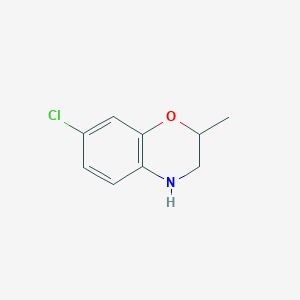

7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

7-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-5-11-8-3-2-7(10)4-9(8)12-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCYCJSKIJWGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chlorophenol with formaldehyde and a methylating agent. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, such as alkyl, aryl, or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of advanced materials, such as high-performance resins and coatings.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzoxazine Derivatives

The following analysis compares 7-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Physicochemical Properties

Key Observations:

- Halogen substituents (Cl, Br, F) increase molecular weight and polarity, influencing solubility and reactivity .

- Methyl groups improve lipophilicity but reduce electrophilic reactivity compared to halogens .

- Carboxylic acid derivatives exhibit significantly higher polarity, affecting pharmacokinetic profiles .

Biological Activity

Overview

7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. Its unique structure, characterized by a benzene ring fused with an oxazine ring, includes a chlorine atom at the 7th position and a methyl group at the 2nd position. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The synthesis of this compound typically involves the cyclization of 2-amino-4-chlorophenol with formaldehyde and a methylating agent in the presence of an acid catalyst. The reaction conditions are crucial for optimizing yield and purity. Key properties of this compound include:

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClNO |

| Molecular Weight | 183.64 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 288.1 ± 40.0 °C |

| Flash Point | 128.0 ± 27.3 °C |

Antimicrobial Properties

Research indicates that derivatives of benzoxazines, including this compound, show notable antimicrobial activity. For instance, studies have demonstrated that related compounds exhibit significant antibacterial effects against various strains of bacteria, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of benzoxazine derivatives. A notable investigation into related compounds revealed their cytotoxic effects on different cancer cell lines. For example, derivatives showed selective cytotoxicity against tumor cells while sparing normal fibroblasts . The mechanism of action is believed to involve interference with cellular processes critical for cancer cell survival.

Case Study: Cytotoxicity Assessment

In one study, the cytotoxic activity of several benzoxazine derivatives was assessed using the MTT assay against various cancer cell lines such as A549 (lung cancer) and SK-BR-3 (breast cancer). The results indicated that certain derivatives exhibited high selectivity and potency against these cell lines:

| Compound | Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 1 | A549 | 12 | High |

| Compound 2 | SK-BR-3 | 8 | Moderate |

| Compound 3 | Jurkat | >100 | Low |

This table illustrates the varying degrees of effectiveness among different compounds, highlighting the potential for further research into their mechanisms and therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may function as a ligand that binds to particular receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This interaction can lead to inhibition or activation of key enzymes involved in cancer progression or microbial resistance .

Q & A

Q. What are the established synthetic routes for 7-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, and how do reaction conditions influence yields?

The synthesis typically involves cyclization of substituted 2-aminophenols with alkylating agents (e.g., 1,2-dibromoethane) followed by acylation or functionalization. For example:

- Step 1 : Cyclization of 2-aminophenol derivatives with 1,2-dibromoethane under basic conditions to form the benzoxazine core .

- Step 2 : Acylation using dichloroacetyl chloride or alkylation agents to introduce substituents like methyl or chloro groups .

- Key variables : Temperature (60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Cu(I) for intramolecular C-N cyclization) significantly affect yields (reported 50–85%) .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : and NMR are critical for confirming substituent positions and ring conformation. For example, the methyl group at position 2 appears as a singlet (~δ 1.5 ppm) in NMR .

- X-ray crystallography : Resolves bond angles and dihedral angles, confirming non-planar ring structures (e.g., 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit puckered rings with N–C bond lengths of ~1.45 Å) .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

- Solubility screening : Use HPLC or UV-Vis spectroscopy in solvents like DMSO, ethanol, or aqueous buffers (pH 7.4). Polar substituents (e.g., Cl) enhance aqueous solubility .

- Stability testing : Monitor degradation via LC-MS under accelerated conditions (e.g., 40°C, 75% humidity). Benzoxazines are prone to hydrolysis under strong acidic/basic conditions .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in further derivatization?

- Chloro groups : Act as electron-withdrawing groups, directing electrophilic substitution to the para position. For example, 7-chloro derivatives show higher reactivity in nucleophilic aromatic substitution compared to unsubstituted analogs .

- Methyl groups : Steric hindrance at position 2 slows down acylation reactions but stabilizes intermediates via hyperconjugation .

- Methodology : Computational modeling (DFT) paired with experimental kinetics can quantify substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for benzoxazine derivatives?

- Case study : Discrepancies in antifungal activity may arise from differences in assay conditions (e.g., fungal strains, incubation time). Validate results using:

- Statistical rigor : Replicate experiments with independent synthetic batches and include positive/negative controls .

Q. What green chemistry approaches optimize the synthesis of 7-chloro-2-methyl benzoxazine derivatives?

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing environmental impact .

- Catalyst design : Use recyclable Cu(I)-zeolite catalysts for intramolecular cyclization, achieving >90% atom economy .

- Waste minimization : Employ flow chemistry to reduce byproduct formation .

Q. How do researchers validate the purity of intermediates and final products?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) to resolve impurities .

- Elemental analysis : Confirm purity (>98%) by matching experimental vs. theoretical C/H/N ratios .

- Melting point analysis : Sharp melting points (e.g., 143–146°C for related compounds) indicate high crystallinity .

Q. What safety protocols are critical when handling this compound?

Q. How can computational tools predict the compound’s physicochemical properties?

Q. What are the challenges in scaling up benzoxazine synthesis for preclinical studies?

- Key issues : Exothermic reactions during cyclization require precise temperature control at larger scales .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost efficiency .

- Quality control : Implement in-line PAT (Process Analytical Technology) to monitor critical parameters (e.g., pH, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.